molecular formula C7H7F2NO2S B1530740 2,3-Difluoro-4-(methylsulfonyl)aniline CAS No. 1522934-77-5

2,3-Difluoro-4-(methylsulfonyl)aniline

Cat. No.: B1530740
CAS No.: 1522934-77-5
M. Wt: 207.2 g/mol
InChI Key: UVKOCNXWAJOYJQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,3-Difluoro-4-(methylsulfonyl)aniline (molecular formula C₇H₆F₂NO₂S, molecular weight 207.2 g/mol) is a fluorinated aniline derivative featuring two fluorine atoms at the 2 and 3 positions of the benzene ring and a methylsulfonyl (-SO₂CH₃) group at the 4 position . This substitution pattern confers distinct electronic and steric properties:

  • Electron-withdrawing effects: The fluorine atoms and methylsulfonyl group reduce electron density on the aromatic ring, enhancing stability and directing reactivity toward electrophilic substitution at specific positions.
  • Polarity: The sulfonyl group increases hydrophilicity, improving solubility in polar solvents.

Potential applications include:

  • Pharmaceutical intermediates: Fluorinated sulfonylanilines are explored for antimicrobial and anticancer activities due to their ability to interact with enzymes like cyclooxygenase (COX) or kinases .
  • Agrochemicals: Similar compounds exhibit pesticidal properties by disrupting insect neurotransmission .

Properties

IUPAC Name

2,3-difluoro-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-13(11,12)5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKOCNXWAJOYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(C=C1)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(methylsulfonyl)aniline typically involves the introduction of fluorine atoms and a methylsulfonyl group onto an aniline derivative. One common method is the electrophilic aromatic substitution reaction, where aniline is first fluorinated at the 2 and 3 positions using a fluorinating agent such as Selectfluor. The methylsulfonyl group can then be introduced using a sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(methylsulfonyl)aniline can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The methylsulfonyl group can be reduced to a methylthio group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted anilines or thiols.

    Oxidation: Formation of nitrosoaniline or nitroaniline.

    Reduction: Formation of methylthioaniline.

Scientific Research Applications

2,3-Difluoro-4-(methylsulfonyl)aniline has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(methylsulfonyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the methylsulfonyl group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique attributes of 2,3-Difluoro-4-(methylsulfonyl)aniline are best understood through comparison with structurally related aniline derivatives (Table 1).

Table 1: Comparative Analysis of Fluorinated Sulfonylanilines

Compound Name Substituent Positions Molecular Weight (g/mol) Key Properties Biological Activity
This compound 2-F, 3-F, 4-SO₂CH₃ 207.2 High polarity; strong electron-withdrawing effects Potential COX-2 inhibition (inferred)
2,6-Difluoro-4-(methylsulfonyl)aniline 2-F, 6-F, 4-SO₂CH₃ 207.2 Symmetric fluorine substitution; enhanced thermal stability Antimicrobial activity
3-Fluoro-4-(methylsulfonyl)aniline 3-F, 4-SO₂CH₃ 189.21 Asymmetric substitution; moderate reactivity Anticancer properties (cell line studies)
2,5-Difluoro-4-(methylsulfonyl)aniline 2-F, 5-F, 4-SO₂CH₃ 207.2 Reduced steric hindrance; improved synthetic versatility Anti-inflammatory potential
4-(Methylsulfonyl)aniline 4-SO₂CH₃ 171.2 No fluorine substituents; lower polarity Weak enzyme inhibition

Key Insights

3-Fluoro-4-(methylsulfonyl)aniline lacks a second fluorine, reducing electron-withdrawing effects and resulting in lower chemical stability .

Biological Activity :

  • 2,6-Difluoro-4-(methylsulfonyl)aniline shows superior antimicrobial activity due to symmetric fluorine substitution, which enhances binding to bacterial enzymes .
  • The 2,3-difluoro analog’s asymmetric structure may favor selective inhibition of mammalian enzymes like COX-2, analogous to N-Methyl-4-(methylsulfonyl)aniline derivatives .

Synthetic Utility :

  • The methylsulfonyl group in all compounds acts as a directing group, enabling regioselective functionalization (e.g., bromination at the 5 position) .
  • 2,5-Difluoro-4-(methylsulfonyl)aniline is more reactive in nucleophilic aromatic substitution due to reduced steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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